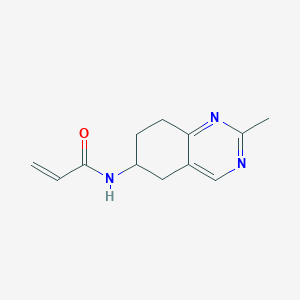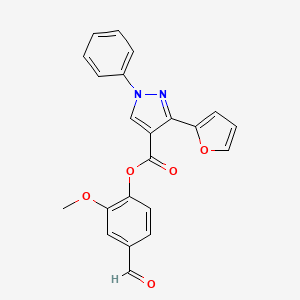
(4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the furan and phenyl groups. The final step involves the formylation and methoxylation of the phenyl ring.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Furan and Phenyl Groups: The furan and phenyl groups can be introduced through a series of substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.
Formylation and Methoxylation: The final steps involve the formylation of the phenyl ring using a Vilsmeier-Haack reaction and the methoxylation using a methylating agent such as dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-Carboxy-2-methoxyphenyl 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and heterocyclic components.
作用机制
The mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins. The methoxy group can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- (4-Formyl-2-hydroxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate
- (4-Formyl-2-methoxyphenyl) 3-(thiophen-2-yl)-1-phenylpyrazole-4-carboxylate
- (4-Formyl-2-methoxyphenyl) 3-(benzofuran-2-yl)-1-phenylpyrazole-4-carboxylate
Uniqueness
The uniqueness of (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate lies in its combination of functional groups and aromatic rings, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-27-20-12-15(14-25)9-10-18(20)29-22(26)17-13-24(16-6-3-2-4-7-16)23-21(17)19-8-5-11-28-19/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGFXWGBTWKFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
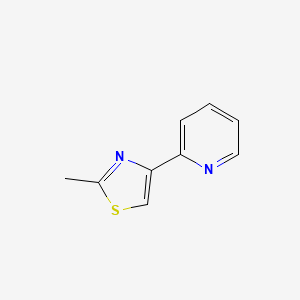
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2561146.png)
![3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2561148.png)

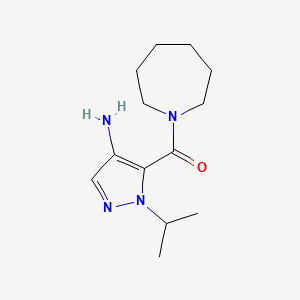
![2-chloro-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2561156.png)
![Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2561157.png)
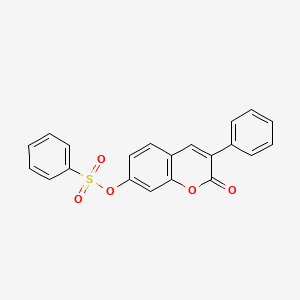
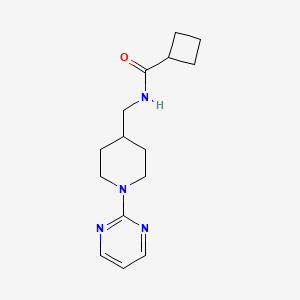
![1-(3-((4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2561163.png)
![2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole](/img/structure/B2561164.png)
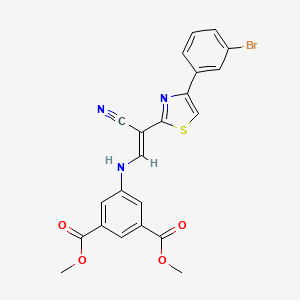
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2561167.png)
